5-Nitropyridine-3-sulfonyl chloride
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Overview
Description
5-Nitropyridine-3-sulfonyl chloride is a chemical compound with the molecular formula C5H3ClN2O4S and a molecular weight of 222.61 g/mol . It is a derivative of pyridine, characterized by the presence of a nitro group at the 5-position and a sulfonyl chloride group at the 3-position. This compound is commonly used in organic synthesis and has various applications in scientific research and industry.
Mechanism of Action
Target of Action
It is known to be a highly reactive electrophile, suggesting that it may interact with nucleophilic sites in biological systems.
Mode of Action
As a highly reactive electrophile, it is likely to undergo reactions with various nucleophiles, leading to the formation of different substituted pyridines.
Biochemical Pathways
It is involved in the synthesis of disubstituted pyridines, indicating its role in complex organic synthesis processes.
Result of Action
Action Environment
It is stored at a temperature of 4 degrees Celsius, indicating that temperature may play a role in its stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-nitropyridine-3-sulfonyl chloride typically involves the nitration of pyridine followed by sulfonation and chlorination. One common method involves the reaction of pyridine with nitrogen pentoxide (N2O5) in an organic solvent to form the N-nitropyridinium ion. This intermediate is then reacted with sulfur dioxide (SO2) and bisulfite (HSO3-) in water to yield 3-nitropyridine . The 3-nitropyridine is further sulfonated to form 5-nitropyridine-2-sulfonic acid, which is then chlorinated to produce this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency in production.
Chemical Reactions Analysis
Types of Reactions
5-Nitropyridine-3-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols to form sulfonamides, sulfonates, and sulfonyl thiols, respectively.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation Reactions: The compound can undergo oxidation reactions to form sulfonic acids or other oxidized derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and thiols.
Reduction Reactions: Common reducing agents include hydrogen gas with a palladium catalyst or metal hydrides like sodium borohydride.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide are commonly used.
Major Products Formed
Sulfonamides: Formed by the reaction with amines.
Sulfonates: Formed by the reaction with alcohols.
Sulfonyl Thiols: Formed by the reaction with thiols.
Aminopyridines: Formed by the reduction of the nitro group.
Scientific Research Applications
5-Nitropyridine-3-sulfonyl chloride has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
3-Nitropyridine-4-sulfonyl chloride: Similar structure but with the sulfonyl chloride group at the 4-position.
5-Nitropyridine-2-sulfonyl chloride: Similar structure but with the sulfonyl chloride group at the 2-position.
Uniqueness
5-Nitropyridine-3-sulfonyl chloride is unique due to the specific positioning of the nitro and sulfonyl chloride groups, which imparts distinct reactivity and properties. This makes it particularly useful in certain synthetic applications where regioselectivity is crucial .
Properties
IUPAC Name |
5-nitropyridine-3-sulfonyl chloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3ClN2O4S/c6-13(11,12)5-1-4(8(9)10)2-7-3-5/h1-3H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UEDNSYQELGGNEN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC=C1S(=O)(=O)Cl)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3ClN2O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.61 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
605653-17-6 |
Source
|
Record name | 5-nitropyridine-3-sulfonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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